molecular formula C21H27N3O5S B2580191 N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1049387-47-4

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2580191
CAS No.: 1049387-47-4
M. Wt: 433.52
InChI Key: DRFLHJRKGRLDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with a 2-methoxyphenyl group at the 1-position, linked via an ethyl chain to a 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide moiety.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-27-19-5-3-2-4-18(19)24-12-10-23(11-13-24)9-8-22-30(25,26)17-6-7-20-21(16-17)29-15-14-28-20/h2-7,16,22H,8-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFLHJRKGRLDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This interaction results in the activation or blockade of these receptors

Biological Activity

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound with significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, a methoxyphenyl group, and a sulfonamide moiety. Its molecular formula is C26H33N5O4SC_{26}H_{33}N_5O_4S, with a molecular weight of approximately 479.58 g/mol. The structural complexity contributes to its diverse biological interactions.

The primary mechanism of action for this compound involves interaction with specific receptors:

  • Alpha1-Adrenergic Receptors : The compound exhibits affinity for alpha1-adrenergic receptors, which are involved in regulating vascular smooth muscle contraction. Binding to these receptors can lead to vasodilation and modulation of neurotransmitter release.
  • Dopamine Receptors : It also acts as a ligand for D4 dopamine receptors, influencing dopaminergic signaling pathways that are crucial in the treatment of psychiatric disorders.

Biological Activity and Therapeutic Potential

Research indicates that this compound has potential applications in treating various neurological and psychiatric conditions due to its receptor interactions. Key findings include:

  • Antidepressant Effects : Studies have shown that compounds similar in structure can exhibit antidepressant-like effects in animal models by modulating serotonin and norepinephrine levels .
  • Anxiolytic Properties : The interaction with dopamine receptors suggests potential anxiolytic effects, making it a candidate for further exploration in anxiety disorders.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Receptor Affinity : A study demonstrated that derivatives of this compound have high binding affinity for alpha1-adrenergic and D4 dopamine receptors, indicating their potential as therapeutic agents in managing hypertension and mood disorders.
  • In Vivo Efficacy : Animal studies reported that administration of the compound led to significant reductions in anxiety-like behaviors, supporting its role as an anxiolytic agent. These findings were corroborated by behavioral assessments and biochemical analyses of neurotransmitter levels .
  • Pharmacokinetic Profile : Investigations into the pharmacokinetics revealed favorable absorption and distribution characteristics, which are essential for effective therapeutic use. The compound demonstrated good bioavailability and metabolic stability in preliminary studies .

Data Tables

Here are key data points summarizing the biological activity:

Biological Activity Target Receptor Effect Reference
Binding AffinityAlpha1-AdrenergicVasodilation
Binding AffinityD4 DopamineModulation of mood
In Vivo EfficacyBehavioral StudiesReduced anxiety-like behavior
PharmacokineticsAbsorptionGood bioavailability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Piperazine Substitution

Key Structural Differences and Implications
Compound Name/Structure Piperazine Substituent Linking Chain Terminal Group Pharmacological Notes
Target Compound 2-Methoxyphenyl Ethyl 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamide Potential D3 receptor selectivity due to electron-donating methoxy group enhancing hydrophobic interactions .
5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide () 2,3-Dichlorophenyl Pentanamide Pyridinylphenyl Dichloro substituents (electron-withdrawing) may increase D2/D3 receptor affinity but reduce selectivity due to stronger binding to off-target receptors .
N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide () 4-Fluorophenyl Ethyl with furyl branch Dihydrobenzodioxine-sulfonamide Fluorine’s electronegativity may improve metabolic stability and alter binding kinetics compared to methoxy .
SAR Insights
  • Methoxy vs. Chloro/Fluoro Substitutents : The 2-methoxy group in the target compound provides moderate hydrophobicity and steric bulk, favoring interactions with D3 receptor subpockets . In contrast, chloro groups (e.g., 2,3-dichloro in ) enhance affinity but may compromise selectivity due to stronger polar interactions with D2 receptors .
  • Linking Chain Flexibility : Ethyl chains (target compound) balance rigidity and flexibility, optimizing receptor docking. Longer chains (e.g., pentanamide in ) may reduce blood-brain barrier penetration .

Terminal Group Modifications

Sulfonamide vs. Amide/Carboxamide

Enantioselectivity and Chirality

  • Compounds like those in highlight the importance of chiral centers in piperazine-linked ligands.

Research Findings and Inferences

  • Receptor Affinity : The 2-methoxyphenyl group may confer moderate D3 affinity (Ki ~10–50 nM range, based on similar compounds in ).
  • Selectivity : Methoxy-substituted derivatives typically exhibit >10-fold selectivity for D3 over D2 receptors , whereas dichloro analogs show narrower margins (e.g., 2–5-fold) .
  • Pharmacokinetics : The dihydrobenzodioxine-sulfonamide moiety likely enhances oral bioavailability and half-life compared to furyl- or pyridinyl-terminated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.